molecular formula C22H20ClNO3 B14352730 N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide CAS No. 98185-03-6

N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide

Cat. No.: B14352730
CAS No.: 98185-03-6
M. Wt: 381.8 g/mol
InChI Key: NNKKIPQUYVUGGU-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxyphenoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with a suitable halogenating agent to form 2-ethoxyphenoxy halide.

    Coupling with Chloro-substituted Phenyl Ring: The 2-ethoxyphenoxy halide is then reacted with 3-chloro-4-aminophenol under appropriate conditions to form the intermediate N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]amine.

    Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction reactions, leading to the formation of corresponding amine or carboxylic acid derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of the corresponding amine and carboxylic acid.

Scientific Research Applications

N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Chloro-4-(2-methoxyphenoxy)phenyl]-2-phenylacetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylpropionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is unique due to the presence of both the ethoxyphenoxy group and the phenylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

98185-03-6

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[3-chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H20ClNO3/c1-2-26-20-10-6-7-11-21(20)27-19-13-12-17(15-18(19)23)24-22(25)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25)

InChI Key

NNKKIPQUYVUGGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

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